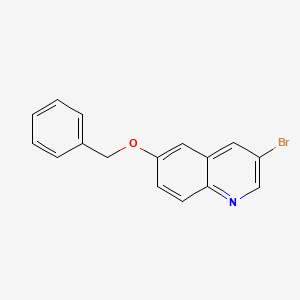

6-(Benzyloxy)-3-bromoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLMSBGPZMYOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC(=CN=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738193 | |

| Record name | 6-(Benzyloxy)-3-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337882-50-4 | |

| Record name | 6-(Benzyloxy)-3-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(Benzyloxy)-3-bromoquinoline. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its precursor, related analogues, and general synthetic methodologies to serve as a valuable resource for researchers. This guide includes postulated chemical properties, a detailed, inferred experimental protocol for its synthesis, and generalized protocols for its characterization.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological and physicochemical properties. This compound is a derivative of interest, featuring a benzyloxy group at the 6-position, which can influence receptor binding and metabolic stability, and a bromine atom at the 3-position, which provides a handle for further synthetic modifications, such as cross-coupling reactions. This guide aims to provide a detailed technical overview of this compound for its application in medicinal chemistry and drug discovery.

Chemical Properties

While specific experimentally determined data for this compound are not widely available, its fundamental properties can be summarized. The data for related compounds, 3-bromoquinoline and 6-bromoquinoline, are provided for comparative purposes.

| Property | This compound | 3-Bromoquinoline (for comparison) | 6-Bromoquinoline (for comparison) |

| Molecular Formula | C₁₆H₁₂BrNO[1] | C₉H₆BrN | C₉H₆BrN |

| Molecular Weight | 314.18 g/mol [2] | 208.05 g/mol | 208.05 g/mol |

| Appearance | Solid (predicted)[1] | Light yellow liquid | Light brown or light yellow liquid/solid |

| Melting Point | Not available | 13-15 °C | 19-24 °C |

| Boiling Point | Not available | 274-276 °C | 116 °C at 6 mmHg |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (inferred). | Soluble in diethyl ether, chloroform, and benzene. | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. |

| Storage Temperature | 2-8°C[3] | Room temperature | Room temperature |

| CAS Number | 1337882-50-4[2] | 5332-24-1 | 5332-25-2 |

Synthesis

This compound can be synthesized from its precursor, 3-bromo-6-hydroxyquinoline, via a Williamson ether synthesis.[4] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

Proposed Synthetic Pathway

The synthesis proceeds in a single step from commercially available starting materials.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for Williamson ether synthesis.[5]

Materials:

-

3-Bromo-6-hydroxyquinoline (1.0 equivalent)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)

-

Benzyl bromide (1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-bromo-6-hydroxyquinoline in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride portion-wise. If using potassium carbonate, it can be added directly.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The spectrum is then recorded on a high-field NMR spectrometer.

Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline core and the benzyloxy group.

-

Quinoline Protons: Signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 4 will likely appear as singlets or doublets at the downfield end of this region. The protons at positions 5, 7, and 8 will also resonate in this region, with multiplicities dependent on their coupling with adjacent protons.

-

Benzyloxy Protons: A singlet for the methylene protons (-CH₂-) is expected around δ 5.0-5.5 ppm. The five protons of the phenyl ring will appear in the aromatic region, likely between δ 7.2 and 7.5 ppm.

4.1.2. ¹³C NMR Spectroscopy For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used. The spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

-

Quinoline Carbons: Nine signals are expected, with the carbons attached to bromine (C3) and nitrogen (C2, C8a) showing characteristic shifts.

-

Benzyloxy Carbons: Seven signals are expected, including the methylene carbon (-CH₂-) around δ 70 ppm and the six carbons of the phenyl ring in the aromatic region (δ 127-137 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Experimental Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using a mass spectrometer with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Expected Mass Spectrum: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks at m/z values corresponding to [C₁₆H₁₂⁷⁹BrNO]⁺ and [C₁₆H₁₂⁸¹BrNO]⁺ (approximately 313 and 315 g/mol ) with nearly equal intensity.

-

Fragmentation: Common fragmentation patterns may include the loss of the benzyl group or the bromine atom.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, derivatives of bromoquinolines have shown promise in several therapeutic areas.

-

Anticancer Activity: Some substituted bromoquinoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[6] The mechanism of action for some quinoline derivatives involves the induction of apoptosis.

-

Enzyme Inhibition: Certain benzyloxy-quinolinone derivatives have been investigated as selective inhibitors of phosphodiesterase 3 (PDE3), suggesting a potential role in the treatment of congestive heart failure.[1]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The following diagram illustrates a general workflow for screening the biological activity of a novel compound.

References

- 1. Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1337882-50-4|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Benzyloxy)-3-bromoquinoline: A Technical Guide for Drug Development Professionals

Abstract: 6-(Benzyloxy)-3-bromoquinoline is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The presence of a bromine atom at the 3-position and a benzyloxy group at the 6-position provides a versatile scaffold for the synthesis of novel therapeutic agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, a proposed synthetic pathway with comprehensive experimental protocols, and its potential applications in oncology, particularly in targeting the PI3K/Akt/mTOR signaling pathway.

Compound Identification and Properties

This compound is classified as a heterocyclic building block, specifically a substituted quinoline.[1] Its structure is primed for further chemical modification, making it a valuable intermediate in synthetic and medicinal chemistry.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1337882-50-4 | [1] |

| Molecular Formula | C₁₆H₁₂BrNO | [2] |

| Molecular Weight | 314.18 g/mol | [1] |

| Synonyms | 3-bromo-6-(phenylmethoxy)quinoline; 6-Benzyloxy-3-bromo-quinoline | [2] |

| Appearance | Solid (predicted) | [2] |

| Storage | Sealed in dry, room temperature | [1] |

| SMILES | BrC1=CC2=CC(OCC3=CC=CC=C3)=CC=C2N=C1 | [1] |

| InChI Key | QKLMSBGPZMYOMF-UHFFFAOYSA-N | [2] |

Proposed Synthesis and Experimental Protocols

The proposed pathway involves the O-benzylation of 3-bromo-6-hydroxyquinoline. The required starting material, 3-bromo-6-hydroxyquinoline (CAS 13669-57-3), is a known downstream product of 6-hydroxyquinoline, making this a feasible starting point.[5]

Synthetic Workflow

The overall process from starting material to the final, purified product can be visualized as a multi-step workflow involving synthesis, purification, and characterization.

Caption: Proposed experimental workflow for synthesis and validation.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from standard procedures for aryl ether synthesis.[6]

Materials:

-

3-bromo-6-hydroxyquinoline (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-6-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.

-

Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Activity and Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer and antimicrobial properties.[7][8] The introduction of a bromine atom can significantly modulate a molecule's biological efficacy.[7] Bromoquinoline derivatives, in particular, have been investigated for their potential as anticancer agents.[9][10]

Potential as an Anticancer Agent

While this compound itself has not been extensively studied, its structural motifs are present in compounds with known anticancer activity. The quinoline core is found in numerous kinase inhibitors, and the bromo-substitution has been linked to enhanced cytotoxic effects in some compound series.[11]

Target Signaling Pathway: PI3K/Akt/mTOR

A critical signaling cascade that is frequently dysregulated in many human cancers is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many tumors, making it a prime target for drug development.[8][12] Quinoline-based compounds have been successfully developed as potent inhibitors of this pathway, acting on one or more of the key kinases (PI3K, Akt, mTOR).[8][13][14]

The development of this compound as a potential therapeutic agent could involve its evaluation as an inhibitor of this critical cancer-related pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising chemical entity for drug discovery and development. Its synthesis is achievable through established methodologies like the Williamson ether synthesis. Based on the extensive research into related quinoline structures, this compound warrants investigation for its potential biological activities, particularly as an anticancer agent targeting key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound for its therapeutic potential.

References

- 1. 1337882-50-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lookchem.com [lookchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 14. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-(Benzyloxy)-3-bromoquinoline. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide combines known physicochemical properties with extrapolated data based on structurally related compounds. It also outlines a plausible synthetic route and discusses potential biological activities to serve as a foundational resource for research and development.

Core Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure features a quinoline core, which is a prevalent scaffold in medicinal chemistry. The molecule is functionalized with a bromine atom at the 3-position, providing a reactive site for further chemical modifications, and a benzyloxy group at the 6-position, which can influence its physicochemical properties and biological interactions.

Physicochemical Data

The known and calculated properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂BrNO | [1] |

| Molecular Weight | 314.18 g/mol | [1] |

| CAS Number | 1337882-50-4 | |

| Appearance | Solid | [1] |

| Purity | Typically available at ≥95% | [1] |

| InChI | InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | [1] |

| SMILES | BrC1=CC2=CC(OCC3=CC=CC=C3)=CC=C2N=C1 | |

| Storage | Store sealed in a dry environment at room temperature. |

Spectroscopic Data (Predicted and based on Analogs)

Direct experimental spectra for this compound are not widely available. The following tables provide predicted data and data from analogous compounds like 6-bromoquinoline and 3-bromoquinoline to guide structural elucidation.[2][3]

¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | s | 1H | H-2 (Quinoline) |

| ~8.2 - 8.4 | s | 1H | H-4 (Quinoline) |

| ~8.0 - 8.1 | d | 1H | H-8 (Quinoline) |

| ~7.3 - 7.5 | m | 7H | H-5, H-7 (Quinoline) + Phenyl H of Benzyl |

| ~5.2 | s | 2H | -O-CH₂-Ph |

¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-6 (C-O) |

| ~148-150 | C-2, C-8a |

| ~135-137 | C-4, Quaternary Phenyl C of Benzyl |

| ~122-130 | Aromatic C-H |

| ~120-122 | C-3 (C-Br) |

| ~105-107 | C-5 |

| ~70-71 | -O-CH₂-Ph |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity should be observed, separated by 2 m/z units, confirming the presence of a single bromine atom.[2]

| m/z | Interpretation |

| ~313/315 | [M]⁺, Molecular ion peak (¹²C₁₆H₁₂⁷⁹Br¹⁴NO / ¹²C₁₆H₁₂⁸¹Br¹⁴NO) |

| ~222 | [M - Br - H]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3100 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch (-CH₂-) |

| 1600-1620 | C=N stretch (Quinoline ring) |

| 1450-1580 | Aromatic C=C stretch |

| 1230-1250 | Aryl-O-C stretch (Ether) |

| 1000-1100 | C-O stretch (Ether) |

| 550-650 | C-Br stretch |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the Skraup synthesis to form a hydroxyquinoline, followed by benzylation and then bromination.

Step 1: Synthesis of 6-Hydroxyquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 4-aminophenol (1 eq).

-

Reagent Addition: Add concentrated sulfuric acid (3 eq) and ferrous sulfate (catalytic amount).

-

Heating: Heat the mixture to 100-110 °C.

-

Glycerol Addition: Slowly add glycerol (3.5 eq) through the dropping funnel while maintaining the temperature.

-

Reflux: After the addition is complete, increase the temperature to 140-145 °C and reflux for 3-4 hours.[4]

-

Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with an aqueous sodium hydroxide solution until a precipitate forms.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 6-hydroxyquinoline.

Step 2: Synthesis of 6-(Benzyloxy)quinoline

-

Reaction Setup: In a round-bottom flask, dissolve 6-hydroxyquinoline (1 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

-

Benzyl Bromide Addition: Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, filter off the potassium carbonate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 6-(benzyloxy)quinoline.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 6-(benzyloxy)quinoline (1 eq) in a suitable solvent like chloroform or acetic acid in a flask protected from light.

-

Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS, 1.1 eq) in the same solvent. The use of NBS provides better regioselectivity for bromination at the 3-position compared to molecular bromine.[5]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

-

Extraction: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final product by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis Workflow

A generalized workflow for the characterization of the synthesized compound is outlined below.

References

An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(benzyloxy)-3-bromoquinoline, a valuable building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting key quantitative data for the core intermediates and the final product. The information is intended to equip researchers with the knowledge to efficiently synthesize this compound for applications in the development of novel therapeutics.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal retrosynthetic strategies:

Route A: Benzylation of a Pre-functionalized Bromoquinoline Core. This pathway involves the initial synthesis of a 6-hydroxy-3-bromoquinoline intermediate, followed by the protection of the hydroxyl group via a benzylation reaction.

Route B: Regioselective Bromination of a Benzyloxy-Substituted Quinoline. This alternative route begins with the synthesis of 6-(benzyloxy)quinoline, which is then subjected to a regioselective bromination at the C-3 position of the quinoline ring.

The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Route A: Synthesis via Benzylation of 6-Hydroxy-3-bromoquinoline

This synthetic approach is a robust method that builds the core structure with the bromine atom in place, followed by the introduction of the benzyloxy group.

Logical Workflow for Route A

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines from anilines.[1]

-

Materials: 4-Bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate or arsenic acid).

-

Procedure:

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Add 4-bromoaniline and the oxidizing agent to the sulfuric acid with stirring.

-

Heat the mixture to 140-145°C.[1]

-

Slowly add glycerol dropwise from the dropping funnel, maintaining the reaction temperature. The reaction is highly exothermic and requires careful control.

-

After the addition is complete, continue heating for several hours to complete the reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.

-

Extract the product with a suitable organic solvent, such as toluene.[1]

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.

-

Purify the product by distillation or chromatography.

-

Step 2: Synthesis of 6-Hydroxy-3-bromoquinoline

This intermediate can be prepared from 6-hydroxyquinoline through regioselective bromination. 6-hydroxyquinoline can be synthesized from 6-bromoquinoline, although this is a multi-step process. A more direct route starts from substituted anilines. One reported method involves the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which can then be converted to the desired 3-bromoquinolin-6-ols.[2]

-

Materials: 6-Hydroxyquinoline, brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine).

-

Procedure (General):

-

Dissolve 6-hydroxyquinoline in a suitable solvent.

-

Add the brominating agent portion-wise at a controlled temperature to favor substitution at the 3-position. The hydroxyl group is an activating group, and reaction conditions need to be optimized to achieve the desired regioselectivity.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purify by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4]

-

Materials: 6-Hydroxy-3-bromoquinoline, benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

Dissolve 6-hydroxy-3-bromoquinoline in the chosen solvent in a reaction flask.

-

Add the base to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Route B: Synthesis via Regioselective Bromination of 6-(Benzyloxy)quinoline

This route introduces the benzyloxy group early in the synthesis, followed by a challenging but achievable regioselective bromination.

Logical Workflow for Route B

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of 6-(Benzyloxy)quinoline

This step is a standard Williamson ether synthesis.

-

Materials: 6-Hydroxyquinoline, benzyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

-

Procedure:

-

To a solution of 6-hydroxyquinoline in anhydrous acetone, add potassium carbonate.[5]

-

Add benzyl bromide dropwise to the mixture.[5]

-

Heat the reaction mixture at reflux for several hours.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent.

-

Purify the crude product by column chromatography.

-

Step 2: Regioselective Bromination of 6-(Benzyloxy)quinoline

Direct electrophilic bromination of the quinoline ring can be challenging in terms of regioselectivity.[6] However, specific conditions can favor the formation of the 3-bromo isomer.

-

Materials: 6-(Benzyloxy)quinoline, a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or a bromine source in the presence of a catalyst).

-

Procedure (General, requires optimization):

-

Dissolve 6-(benzyloxy)quinoline in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent).

-

Add the brominating agent under controlled conditions (e.g., low temperature) to enhance regioselectivity. The benzyloxy group is an activating group and will influence the position of bromination.

-

The reaction may be promoted by a catalyst or an acid.

-

Monitor the reaction closely by TLC or GC-MS to avoid over-bromination and to determine the optimal reaction time.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the desired 3-bromo isomer from other isomers and byproducts using column chromatography.

-

Data Presentation

The following tables summarize the key quantitative data for the target compound and its precursors.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 6-Bromoquinoline | C₉H₆BrN | 208.06 | Light brown/yellow liquid/solid | 19 - 24 | 5332-25-2[7] |

| 6-Hydroxyquinoline | C₉H₇NO | 145.16 | - | - | 580-16-5 |

| 6-(Benzyloxy)quinoline | C₁₆H₁₃NO | 235.28 | - | - | 108825-21-4 |

| This compound | C₁₆H₁₂BrNO | 314.18 | Solid | - | 1337882-50-4 [8] |

Table 2: Spectroscopic Data for 6-Bromoquinoline (for comparison)

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Proton Assignment | Chemical Shift (δ) [ppm] | Carbon Assignment | Chemical Shift (δ) [ppm] |

| H-2 | ~8.90 | C-2 | ~151.2 |

| H-3 | ~7.41 | C-3 | ~121.8 |

| H-4 | ~8.15 | C-4 | ~136.0 |

| H-5 | ~8.08 | C-4a | ~147.9 |

| H-7 | ~7.72 | C-5 | ~130.3 |

| H-8 | ~8.00 | C-6 | ~120.7 |

| C-7 | ~132.8 | ||

| C-8 | ~129.0 | ||

| C-8a | ~128.5 |

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. Route A, involving the benzylation of a pre-brominated hydroxyquinoline, offers a potentially more controlled approach to the final product. Route B, which relies on the regioselective bromination of 6-(benzyloxy)quinoline, may require more extensive optimization to achieve high selectivity for the desired 3-bromo isomer. The choice of synthesis will be dictated by the specific needs and resources of the research team. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Bromo-4-hydroxyquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials for 6-(Benzyloxy)-3-bromoquinoline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic routes and core starting materials required for the preparation of 6-(Benzyloxy)-3-bromoquinoline, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic pathways, including the preparation of essential precursors, and presents detailed experimental protocols and quantitative data.

Retrosynthetic Analysis and Primary Synthetic Strategy

The synthesis of this compound is typically approached through a multi-step process. A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The most common strategy involves the initial synthesis of a 6-hydroxyquinoline core, followed by benzylation and subsequent regioselective bromination.

Spectroscopic and Synthetic Overview of Bromoquinoline Derivatives: A Technical Guide

Absence of comprehensive data for 6-(Benzyloxy)-3-bromoquinoline necessitates a focused analysis of the closely related and well-characterized compound, 6-bromoquinoline. This guide provides a detailed summary of the available spectroscopic data for 6-bromoquinoline and outlines general experimental protocols relevant to the characterization of bromoquinoline derivatives.

Introduction

This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of bromo and benzyloxy substituents offers opportunities for further functionalization and the development of novel molecular entities. A thorough understanding of the spectroscopic properties of such molecules is crucial for their unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

Therefore, this technical guide will focus on the spectroscopic data and characterization of the parent compound, 6-bromoquinoline , for which reliable data exists. The experimental protocols provided are general and can be adapted for the analysis of a wide range of bromoquinoline derivatives, including the target compound should it be synthesized.

Spectroscopic Data of 6-Bromoquinoline

The following tables summarize the key spectroscopic data for 6-bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 6-Bromoquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.87 | dd | 4.2, 1.7 | H-2 |

| 8.16 | d | 2.2 | H-5 |

| 8.08 | d | 9.0 | H-8 |

| 7.72 | dd | 9.0, 2.2 | H-7 |

| 7.41 | dd | 8.3, 4.2 | H-3 |

| 7.33 | d | 8.3 | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-Bromoquinoline

| Chemical Shift (δ, ppm) | Assignment |

| 151.2 | C-2 |

| 147.9 | C-8a |

| 136.0 | C-4 |

| 132.8 | C-7 |

| 130.3 | C-5 |

| 129.0 | C-8 |

| 128.5 | C-4a |

| 121.8 | C-3 |

| 120.7 | C-6 |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of 6-Bromoquinoline

| m/z | Interpretation |

| 207/209 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |

Infrared (IR) Spectroscopy

Table 4: Infrared Spectroscopy Data of 6-Bromoquinoline

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3100 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (quinoline ring) |

| ~820 | C-H out-of-plane bending |

| ~600-500 | C-Br stretching |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of the solid bromoquinoline derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the solution is clear and free of any solid particles.

-

-

Instrument Parameters (¹H NMR) :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16-64 scans are typically sufficient.

-

Spectral Width : A range of 0-12 ppm is generally adequate.

-

Relaxation Delay : A delay of 1-2 seconds between scans is recommended.

-

-

Instrument Parameters (¹³C NMR) :

-

Pulse Program : Standard proton-decoupled pulse experiment.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required.

-

Spectral Width : A range of 0-200 ppm is generally adequate.

-

Relaxation Delay : A delay of 2-5 seconds is recommended.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI) :

-

Ionization Mode : Positive or negative ion mode, depending on the analyte.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range : A range of m/z 50-500 is typically sufficient to observe the molecular ion.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Synthetic Workflow and Characterization

The synthesis of substituted quinolines often involves multi-step sequences. A general workflow for the synthesis and characterization of a bromoquinoline derivative is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of a bromoquinoline derivative.

Conclusion

While the specific spectroscopic and synthetic details for this compound remain to be reported in the scientific literature, this guide provides a comprehensive overview of the analytical data for the closely related 6-bromoquinoline. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and scientists working with bromoquinoline derivatives. The provided workflow for synthesis and characterization serves as a logical framework for the preparation and confirmation of novel quinoline-based compounds. Further research is warranted to synthesize and fully characterize this compound to elucidate its unique properties and potential applications.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-(benzyloxy)-3-bromoquinoline. The structural elucidation of this compound is critical in medicinal chemistry and drug development, where precise identification and purity are paramount. This document outlines the expected ¹H NMR data, a general experimental protocol for its acquisition, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline core and the benzyloxy substituent. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the electronegative bromine and nitrogen atoms, and the aromatic ring currents. The expected data, based on the analysis of related structures, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.8 - 9.0 | d | ~ 2.0 - 2.5 | 1H |

| H-4 | ~ 8.1 - 8.3 | d | ~ 2.0 - 2.5 | 1H |

| H-8 | ~ 8.0 - 8.2 | d | ~ 9.0 - 9.5 | 1H |

| H-5 | ~ 7.8 - 8.0 | d | ~ 9.0 - 9.5 | 1H |

| H-7 | ~ 7.4 - 7.6 | dd | ~ 9.0 - 9.5, ~ 2.5 - 3.0 | 1H |

| Ph-H (ortho) | ~ 7.4 - 7.5 | m | 2H | |

| Ph-H (meta) | ~ 7.3 - 7.4 | m | 2H | |

| Ph-H (para) | ~ 7.2 - 7.3 | m | 1H | |

| -OCH₂- | ~ 5.2 - 5.4 | s | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.[1]

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[1][2] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

-

Transfer to NMR Tube:

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data. Co-adding multiple scans is typically performed to improve the signal-to-noise ratio.[1]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Structural Assignment and Logical Workflow

The structural assignment of the ¹H NMR signals for this compound can be approached systematically. The following diagram illustrates the chemical structure with proton labeling, which corresponds to the data in the table above.

Caption: Logical workflow for the assignment of ¹H NMR signals of this compound.

The protons on the pyridine ring of the quinoline core, H-2 and H-4, are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing at the lowest field.[1] They will likely appear as doublets with a small coupling constant. The protons on the benzene portion of the quinoline ring (H-5, H-7, and H-8) will resonate at slightly higher fields and will show coupling patterns consistent with their positions. The benzyloxy group introduces a characteristic singlet for the methylene (-OCH₂-) protons, typically found around 5.2-5.4 ppm. The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region, generally between 7.2 and 7.5 ppm.

References

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C NMR chemical shifts for the compound 6-(benzyloxy)-3-bromoquinoline. Due to the absence of directly published and assigned ¹³C NMR data for this specific molecule in readily available literature, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous substituted quinoline systems. A generalized experimental protocol for acquiring such data is also provided, alongside a conceptual workflow for NMR data acquisition and processing.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound can be predicted by considering the substituent effects on the quinoline core and the benzyloxy group. The quinoline ring system itself gives rise to a characteristic set of signals. The introduction of a bromine atom at the C-3 position and a benzyloxy group at the C-6 position will induce notable shifts in the electron density and, consequently, the resonance frequencies of the carbon atoms.

Based on the analysis of similar compounds, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~120 |

| C-4 | ~137 |

| C-4a | ~147 |

| C-5 | ~123 |

| C-6 | ~158 |

| C-7 | ~108 |

| C-8 | ~130 |

| C-8a | ~129 |

| C-1' (CH₂) | ~70 |

| C-1'' (ipso-Ph) | ~136 |

| C-2''/C-6'' (ortho-Ph) | ~128 |

| C-3''/C-5'' (meta-Ph) | ~129 |

| C-4'' (para-Ph) | ~128 |

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Mass: Weigh approximately 20-50 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle is typically used (e.g., zgpg30 on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width (SW): Set the spectral width to encompass the expected range of carbon chemical shifts, typically 0-220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

Conceptual Workflow for NMR Data Analysis

The logical flow from sample preparation to final data interpretation in an NMR experiment can be visualized as follows:

Caption: A generalized workflow for acquiring and processing NMR data.

This guide provides a foundational understanding of the expected ¹³C NMR chemical shifts for this compound and a robust protocol for their experimental determination. Researchers are encouraged to acquire experimental data to confirm these predictions and further contribute to the spectral database of this class of compounds.

An In-depth Technical Guide on the Purity of 6-(Benzyloxy)-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, synthesis, and analytical characterization of 6-(Benzyloxy)-3-bromoquinoline. This compound is a valuable intermediate in medicinal chemistry, and a thorough understanding of its quality is paramount for reproducible research and the development of novel therapeutics.

Quantitative Purity Analysis

The purity of this compound is critical for its application in sensitive research and drug development pipelines. Commercially available batches of this compound typically exhibit a purity of 95% or higher. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.

Table 1: Representative HPLC Purity Data for this compound

| Parameter | Value |

| Purity (by HPLC) | ≥ 95% |

| Column | C18 Reverse Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 min (Typical) |

Table 2: Common Impurities Profile

| Impurity | Potential Source | Typical Level |

| 3-Bromo-6-hydroxyquinoline | Incomplete benzylation | < 2% |

| Benzyl Bromide | Excess reagent from synthesis | < 1% |

| Unidentified impurities | Side reactions | < 2% |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the benzylation of 3-bromo-6-hydroxyquinoline.

Protocol:

-

Reaction Setup: To a solution of 3-bromo-6-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Purity Determination by HPLC

A reverse-phase HPLC method is suitable for the purity analysis of this compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Analytical Workflow for Purity Assessment

This diagram outlines the logical steps for determining the purity of the synthesized compound.

Potential Signaling Pathway Inhibition

Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer.[1] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline-based molecules have been investigated as inhibitors of this pathway.[1]

References

An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)-3-bromoquinoline Derivatives

Abstract: Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Among these, 6-(Benzyloxy)-3-bromoquinoline derivatives are of significant interest, particularly in the development of targeted cancer therapies. Their scaffold is integral to the design of potent kinase inhibitors, which can disrupt aberrant signaling pathways that drive tumor progression.[2] This document provides a comprehensive technical overview of the synthetic strategies for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction and Biological Significance

The quinoline scaffold is a privileged structure in drug discovery, with many derivatives receiving FDA approval, particularly for use in oncology.[3][4] These compounds often function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key player in the proliferation of cancer cells.[5][6] The introduction of a bromine atom at the 3-position and a benzyloxy group at the 6-position of the quinoline ring provides a versatile template for chemical modification, allowing for the fine-tuning of structure-activity relationships (SAR) to enhance potency and selectivity.[6] The synthesis of this core structure is, therefore, a critical step in the development of novel therapeutic agents.

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the initial formation of a functionalized quinoline ring, followed by the sequential introduction of the bromo and benzyloxy groups. A common and effective approach begins with a 6-hydroxyquinoline precursor, which is first brominated at the 3-position. The final step is the benzylation of the hydroxyl group via a Williamson ether synthesis. This workflow ensures regiochemical control and provides a reliable route to the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Diverse Biological Activities of Quinoline Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the multifaceted pharmacological potential of the quinoline scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview of its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide details key mechanisms of action, summarizes quantitative data, and provides detailed experimental protocols for the evaluation of quinoline-based compounds.

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for the generation of a vast library of derivatives with a wide spectrum of biological activities.[1] This has led to the development of numerous quinoline-based drugs, including well-known antimalarials like chloroquine and anticancer agents.[2][3] This technical guide delves into the core biological activities of quinoline compounds, presenting key data and methodologies to aid in the ongoing research and development of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4][5] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis, among other effects.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of quinoline compounds are often multi-faceted, targeting various signaling pathways and cellular processes critical for tumor growth and progression.

-

Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the mitochondrial apoptotic pathway.[8] Activation of caspases, the key executioners of apoptosis, is a common downstream event.[9]

-

Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] They can induce arrest at various phases of the cell cycle, such as G1, S, or G2/M, by interfering with the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators.[4]

-

Inhibition of Kinases: A number of quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[10] These include Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, and receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are key drivers in many solid tumors.[9][10]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some quinoline derivatives have been shown to inhibit angiogenesis, thereby cutting off the tumor's supply of nutrients and oxygen.[4]

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2,4-Disubstituted Quinolines | Specific derivatives | U251 (glioma), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF7 (breast), SK-LU-1 (lung) | Varies | [4] |

| N-alkylated, 2-oxoquinolines | Compounds 16-21 | HEp-2 (larynx) | 49.01–77.67% inhibition | [4] |

| Quinoline-2-carboxamides | Compound 5 | PC-3 (prostate) | 1.29 | [10] |

| Quinoline-based EGFR/HER-2 Inhibitors | Compound 5a | MCF-7 (breast), A-549 (lung) | 0.025 - 0.082 | |

| Indolo[2,3-b]quinolines | Compound 69 | MCF-7 (breast), A549 (lung) | Varies (highly cytotoxic) |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2][10]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.[2]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[2][11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.[10]

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[4][13]

Protocol:

-

Cell Treatment: Treat cancer cells with the quinoline compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[4]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[4][14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]

-

Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[13]

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9][15]

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).[9]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[8]

Visualization of Experimental Workflow

Caption: Workflow for in vitro evaluation of the anticancer activity of quinoline compounds.

Antimicrobial Activity: Combating Pathogenic Microbes

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[17] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18][19]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[7] By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding and duplicating, leading to cell death.[7] Other proposed mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.[7][11]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Staphylococcus aureus | 2 | [20] |

| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [20] |

| Quinoline-based hydroxyimidazolium hybrids | Compounds 7c-d | Cryptococcus neoformans | 15.6 | [20] |

| Quinolone-based dihydrotriazines | Compounds 93a-c | S. aureus, E. coli | 2 | [17] |

| 2-(trifluoromethyl)-4-hydroxyquinolines | Compound Qa5 | Xanthomonas oryzae | 3.12 | [11] |

| Quinoline-imidazole hybrids | Compound 11(xxxii) | Plasmodium falciparum (CQ-sensitive) | 0.14 | [21] |

| Quinoline-imidazole hybrids | Compound 11(xxxii) | Plasmodium falciparum (MDR) | 0.41 | [21] |

Experimental Protocols

The agar disk diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.[14][22]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).[23]

-

Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[23]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinoline compound onto the agar surface.[14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[22]

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][22]

Protocol:

-

Serial Dilutions: Prepare serial twofold dilutions of the quinoline compound in a liquid growth medium in a 96-well microtiter plate.[14]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[14]

-

Incubation: Incubate the plate under suitable conditions.[22]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the unaided eye.[14]

Visualization of Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing of quinoline compounds.

Antiviral Activity: A Promising Frontier

The antiviral potential of quinoline derivatives is an area of growing interest, with several compounds showing activity against a range of viruses, including Dengue virus, Human Immunodeficiency Virus (HIV), Influenza virus, and Respiratory Syncytial Virus (RSV).[24][25][26]

Mechanisms of Antiviral Action

The mechanisms by which quinoline compounds inhibit viral replication are diverse and often virus-specific. Some reported mechanisms include:

-

Inhibition of Viral Entry: Some quinoline derivatives can interfere with the early stages of the viral life cycle, such as attachment to the host cell and entry.[24]

-

Inhibition of Viral Enzymes: Quinolines can target and inhibit key viral enzymes that are essential for replication. For example, some derivatives have been shown to inhibit the HIV-1 integrase or the Hepatitis C virus NS5B polymerase.[18][24]

-

Interference with Viral Protein Function: Certain quinolines can inhibit the function of specific viral proteins, such as the 2C protein of enteroviruses.[18]

Quantitative Antiviral Data

The antiviral activity of quinoline derivatives is typically evaluated by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 or IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound.

| Compound Class | Derivative Example | Virus | EC50 / IC50 (µM) | SI | Reference |

| Quinoline Derivatives | Compound 1 | Dengue Virus Serotype 2 | 3.03 | 5.30 | [24] |

| Quinoline Derivatives | Compound 2 | Dengue Virus Serotype 2 | 0.49 | 39.5 | [24] |

| 2,8-bis(trifluoromethyl)quinolines | Compound 13a | Zika Virus | 0.8 | 243 | [1] |

| Quinolizidine Derivatives | Compound 19 | Influenza A Virus (PR8) | 0.091 | >1098 | [25] |

| Quinoline Derivatives | Compound 1ae | Influenza A Virus | 1.87 | >53.48 | [26] |

| Quinoline Derivatives | Compound 1g | Respiratory Syncytial Virus | 3.70 | 673.06 | [26] |

Experimental Protocols

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[27]

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.[27]

-

Virus Infection: Infect the cell monolayer with a known amount of virus.[27]

-

Compound Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoline compound.[27]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[27]

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[27]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[27]

Visualization of Experimental Workflow

Caption: Workflow for the plaque reduction assay to evaluate the antiviral activity of quinoline compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[15][28]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline compounds are mediated through their interaction with key components of the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives are potent inhibitors of COX-1 and COX-2, enzymes that are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][29]

-

Modulation of Inflammatory Signaling Pathways: Quinolines can interfere with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[30] By inhibiting NF-κB activation, these compounds can suppress the expression of a wide range of inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[30]

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit COX enzymes, with the potency expressed as IC50 values.

| Compound Class | Derivative Example | Enzyme | IC50 (µM) | Reference |

| Celecoxib-quinoline hybrids | Compounds 34, 35, 36 | COX-2 | 0.1 - 0.11 | [2] |

| Quinoline-pyrazole hybrids | Compound 12c | COX-2 | 0.1 | [29] |

| Quinoline-pyrazole hybrids | Compound 14a | COX-2 | 0.11 | [29] |

| Quinoline-pyrazole hybrids | Compound 14b | COX-2 | 0.11 | [29] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified COX enzyme (COX-1 or COX-2) and its substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the quinoline compound.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a specific time.

-

Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other suitable methods.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[29]

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animal Dosing: Administer the quinoline compound or a vehicle control to a group of rodents (e.g., rats or mice).

-

Induction of Inflammation: Inject a solution of carrageenan into the plantar surface of the hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the paw at regular intervals after the carrageenan injection using a plethysmometer.[22]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[3]

Visualization of Signaling Pathway

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by quinoline compounds.

Conclusion